2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile

Description

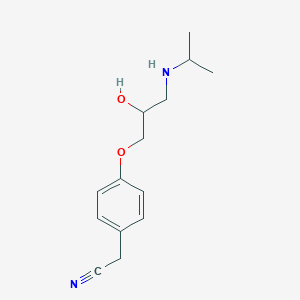

2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile (CAS: 29277-73-4; molecular formula: C₁₄H₂₀N₂O₂; molecular weight: 248.32 g/mol) is a nitrile derivative structurally related to β-blockers such as atenolol and metoprolol. It is characterized by a phenoxy-propanolamine backbone with an acetonitrile (-C≡N) substituent at the para-position of the benzene ring (). This compound is primarily recognized as Atenolol EP Impurity H, a degradation product or synthetic byproduct in pharmaceutical formulations of atenolol (). Its chiral center at the β-hydroxy amine position confers stereochemical complexity, analogous to other β-blockers ().

Properties

IUPAC Name |

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11(2)16-9-13(17)10-18-14-5-3-12(4-6-14)7-8-15/h3-6,11,13,16-17H,7,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJIPAKCLDHBAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338884 | |

| Record name | (4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29277-73-4 | |

| Record name | (4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Preparation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 4-(2-Hydroxy-3-(isopropylamino)-propoxy)benzaldehyde.

Formation of the Final Product: The intermediate is then reacted with acetonitrile under specific conditions to form the final product. This step often requires the use of catalysts and controlled reaction environments to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and specific reaction conditions to achieve desired products.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Introduction of various functional groups on the phenyl ring, depending on the reagents used.

Scientific Research Applications

2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, including cardiovascular and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The compound shares structural and functional similarities with several β-blockers and their metabolites. Below is a detailed comparison based on molecular structure, pharmacological relevance, and physicochemical properties.

Structural Analogues

Key Observations :

Functional Group Variations: The acetonitrile group in the target compound distinguishes it from atenolol (acetamide) and metoprolol (methoxypropanol). 2, 3). Esmolol’s methyl ester group enhances hydrolytic instability, enabling rapid metabolism, unlike the stable acetonitrile moiety in the target compound ( vs. 9).

Pharmacological Activity: The target compound lacks intrinsic β-blocking activity due to the absence of the critical β-receptor-binding acetamide or aryloxypropanolamine groups present in atenolol and metoprolol (). Metabolites like α-HMPL retain β-blocking activity due to preserved β-hydroxy amine and aryloxypropanolamine structures ().

Chirality: All compounds listed are chiral at the β-hydroxy amine position.

Physicochemical and Metabolic Properties

- Polarity: The acetonitrile group reduces polarity compared to atenolol’s acetamide, as evidenced by lower solubility in aqueous media (predicted logP ~1.5 vs. atenolol’s logP ~0.4) ().

- The nitrile group may undergo enzymatic conversion to an amide or carboxylic acid, though this remains unverified ().

Analytical Differentiation

- Mass Spectrometry: The compound’s molecular ion ([M+H]⁺ at m/z 249.16) distinguishes it from atenolol (m/z 267.17) and α-HMPL (m/z 284.19) (). Fragmentation patterns (e.g., loss of isopropylamine [C₃H₉N, 59 Da]) align with β-hydroxy amine-containing analogues ().

Biological Activity

2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile, with the CAS number 29277-73-4, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a hydroxy group, an isopropylamino group, and a phenylacetonitrile moiety, making it a valuable subject of study in medicinal chemistry and pharmacology.

The molecular formula of this compound is C14H20N2O2, and its molecular weight is approximately 248.32 g/mol. The compound's structure facilitates various chemical reactions, including oxidation, reduction, and electrophilic substitution, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. These interactions can modulate various physiological processes, leading to potential therapeutic effects. For instance, the hydroxy group may participate in hydrogen bonding with active sites on enzymes or receptors, enhancing binding affinity and specificity.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its potential to inhibit enzymes involved in metabolic pathways related to cardiovascular and neurological disorders. The inhibition of these enzymes can lead to decreased production of harmful metabolites or increased availability of beneficial compounds.

Receptor Binding

This compound has also been investigated for its ability to bind to specific receptors in the body. For example, studies have shown that it may interact with adrenergic receptors, which play a significant role in cardiovascular function. The binding affinity and specificity for these receptors can influence blood pressure regulation and heart rate.

Research Findings and Case Studies

| Study | Findings | Implications |

|---|---|---|

| In vitro studies | Demonstrated significant inhibition of enzyme activity related to neurotransmitter metabolism. | Suggests potential use in treating neurological disorders by modulating neurotransmitter levels. |

| Animal studies | Showed reduced blood pressure in hypertensive models when administered at specific dosages. | Indicates potential therapeutic applications in hypertension management. |

| Molecular docking studies | Revealed high binding affinity to adrenergic receptors compared to standard medications. | Supports further development as a novel therapeutic agent for cardiovascular diseases. |

Synthesis and Industrial Production

The synthesis of this compound typically involves multiple steps starting from readily available precursors. The process generally includes:

- Preparation of Intermediate Compounds : Initial synthesis involves creating intermediates such as 4-(2-Hydroxy-3-(isopropylamino)-propoxy)benzaldehyde.

- Final Product Formation : The intermediate is reacted with acetonitrile under controlled conditions to yield the final product.

Industrial production may utilize large-scale reactors and continuous flow processes to enhance efficiency.

Q & A

Basic Question: What are the common synthetic routes for 2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetonitrile?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the phenylacetonitrile core can be functionalized via alkoxylation using isopropylamino-propanol derivatives under basic conditions. Key steps include protecting the hydroxyl group during synthesis to prevent side reactions and employing catalysts like potassium carbonate to facilitate ether bond formation. Structural confirmation relies on spectroscopic methods (e.g., H/C NMR, IR) and mass spectrometry .

Advanced Question: How can researchers design experiments to investigate the stereochemical effects on the compound’s biological activity?

Answer:

A split-plot experimental design (as described in agricultural studies) can be adapted for this purpose . For example:

- Main plots : Varying stereoisomers (R/S configurations at the hydroxy and isopropylamino groups).

- Subplots : Biological assays (e.g., receptor binding affinity, enzyme inhibition).

- Replicates : 4–5 replicates per isomer to account for variability.

Use chiral chromatography to isolate enantiomers and compare their bioactivity via dose-response curves. Statistical analysis (ANOVA) can resolve stereochemical contributions to activity differences .

Basic Question: What analytical techniques are used to characterize the compound’s purity and structural integrity?

Answer:

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : H NMR (δ 1.2–1.4 ppm for isopropyl protons; δ 3.5–4.2 ppm for hydroxy-propoxy chain).

- Infrared Spectroscopy (IR) : Peaks at ~2250 cm (C≡N stretch) and ~3300 cm (O-H/N-H stretches).

- Mass Spectrometry (MS) : Molecular ion [M+H] at m/z 265.3 (calculated for CHNO) .

Advanced Question: How can researchers resolve discrepancies in reported biological activity data across studies?

Answer:

Contradictions often arise from variations in functional groups (e.g., methoxy vs. isopropoxy substituents) or assay conditions. To address this:

Meta-analysis : Collate data from PubChem and EPA DSSTox entries to identify structural outliers .

Controlled Replication : Standardize assay protocols (e.g., cell lines, solvent concentrations) using guidelines from environmental toxicology studies .

Structure-Activity Relationship (SAR) Modeling : Quantify the impact of substituents (e.g., logP, hydrogen-bond donors) on bioactivity using multivariate regression .

Basic Question: How does the isopropylamino group influence the compound’s physicochemical properties?

Answer:

The isopropylamino group enhances lipophilicity (logP ~1.8) compared to analogs like 4-hydroxyphenylacetonitrile (logP ~1.2), improving membrane permeability. It also introduces a basic nitrogen (pKa ~9.5), enabling pH-dependent solubility. These properties are critical for bioavailability and can be optimized via salt formation (e.g., hydrochloride salts) .

Advanced Question: What in silico methods predict the environmental fate of this compound?

Answer:

Projects like INCHEMBIOL recommend:

QSAR Modeling : Predict biodegradation pathways using tools like EPI Suite.

Molecular Dynamics Simulations : Assess interactions with environmental matrices (e.g., soil organic matter).

Ecotoxicology Databases : Cross-reference with EPA DSSTox entries to estimate bioaccumulation potential .

Basic Question: What are the compound’s key spectroscopic identifiers?

Answer:

- H NMR :

- δ 1.2–1.4 ppm (doublet, isopropyl -CH).

- δ 3.6–3.8 ppm (multiplet, -OCH-).

- δ 4.1–4.3 ppm (triplet, -CH(OH)-).

- IR : Strong absorption at ~2250 cm (C≡N) .

Advanced Question: How to evaluate the compound’s antioxidant activity in cellular models?

Answer:

Adapt methodologies from phenolic compound studies :

Cell-Based Assays : Use HepG2 cells exposed to oxidative stress (HO) with the compound at 10–100 μM.

Biomarkers : Measure glutathione (GSH) levels and catalase activity.

Dose-Response Analysis : Calculate EC values and compare to reference antioxidants (e.g., ascorbic acid).

Basic Question: How does this compound compare to its fluorinated analogs?

Answer:

Fluorinated derivatives (e.g., 3-(4-fluorophenoxy)propanenitrile) exhibit higher electronegativity, altering dipole moments and metabolic stability. The fluorine atom reduces oxidative metabolism, extending half-life in vivo. However, it may reduce solubility compared to the hydroxylated parent compound .

Advanced Question: What strategies mitigate synthesis byproducts during scale-up?

Answer:

- Process Optimization : Use flow chemistry to control exothermic reactions (e.g., nitrile formation).

- Byproduct Monitoring : Employ LC-MS to detect impurities like dehydroacetonitrile derivatives.

- Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.